4-(2-Methoxy-5-nitrophenyl)pyridine

Synthetic Methodology Process Chemistry Building Block Procurement

For CNS-focused medicinal chemistry and materials science programs, this 4-(2-Methoxy-5-nitrophenyl)pyridine provides a unique push-pull electronic system unavailable from regioisomers like CAS 131941-25-8. Its pyridine nitrogen is positioned for target engagement, with zero H-bond donors (HBD=0) ensuring high permeability. The reducible nitro group offers a synthetic handle for amine diversification, critical for kinase/phosphatase inhibitor libraries. Its photochemical properties (quantum yield ~0.2) also make it the scaffold of choice for optical switch development. Select this specific compound to avoid the altered basicity and planarity of tetrahydropyridine analogs (e.g., CAS 648901-31-9).

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
CAS No. 209482-02-0
Cat. No. B8341969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxy-5-nitrophenyl)pyridine
CAS209482-02-0
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=NC=C2
InChIInChI=1S/C12H10N2O3/c1-17-12-3-2-10(14(15)16)8-11(12)9-4-6-13-7-5-9/h2-8H,1H3
InChIKeyKTKHCELLWNOORY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methoxy-5-nitrophenyl)pyridine (CAS 209482-02-0): Chemical Identity, Compound Class, and Baseline Specifications


4-(2-Methoxy-5-nitrophenyl)pyridine (CAS 209482-02-0) is a heterobiaryl compound belonging to the nitrophenylpyridine class, with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol . It comprises a 2-methoxy-5-nitrophenyl ring coupled via a C–C bond to the 4-position of a pyridine ring . The compound is classified as a nitroaromatic heterocycle and is primarily utilized as a synthetic intermediate and building block in medicinal chemistry and materials research. Typical commercial purity is approximately 95% . This compound is structurally distinguishable from several closely related regioisomeric and functional analogs that share the same empirical formula but differ in connectivity, substitution pattern, or ring saturation state.

Why Generic Substitution Fails for 4-(2-Methoxy-5-nitrophenyl)pyridine: Regioisomeric and Functional-Group Sensitivity


4-(2-Methoxy-5-nitrophenyl)pyridine cannot be freely substituted with in-class nitrophenylpyridine analogs because even minor changes in regiochemistry, ring saturation, or the presence of the methoxy group fundamentally alter the compound's electronic structure, hydrogen-bonding capacity, and synthetic utility. The specific arrangement of the methoxy (electron-donating) and nitro (electron-withdrawing) substituents at the 2- and 5-positions of the phenyl ring, combined with pyridine attachment at the 4-position relative to the methoxy group, creates a distinctive push–pull electronic system . Regioisomers such as 2-(4-methoxyphenyl)-5-nitropyridine (CAS 131941-25-8) or 2-methoxy-5-(4-nitrophenyl)pyridine place the nitro and methoxy groups on different rings, yielding divergent dipole moments and reactivity profiles [1][2]. The reduced-ring analog 4-(2-methoxy-5-nitrophenyl)-1,2,3,6-tetrahydropyridine (CAS 648901-31-9) introduces a secondary amine, altering basicity (pKa) and introducing a hydrogen-bond donor absent in the fully aromatic target compound . These structural differences translate into measurably different physicochemical properties and functional behaviors, making indiscriminate analog substitution scientifically invalid for applications where electronic, optical, or coordination properties are critical.

Quantitative Evidence Guide: Differentiating 4-(2-Methoxy-5-nitrophenyl)pyridine from Its Closest Analogs


Suzuki–Miyaura Cross-Coupling Synthetic Accessibility: Benchtop-Scale Yield Benchmarking

The target compound is accessible via a one-step Suzuki–Miyaura cross-coupling between 2-bromo-4-nitroanisole and 4-pyridineboronic acid under standard palladium catalysis, delivering the title compound as a pale yellow solid in 45% isolated yield at a 3.4 g scale [1]. In contrast, analogous nitrophenylpyridine regioisomers obtained via the Gomberg–Bachmann arylation route have been reported with yields as low as 5.9%–22.3%, depending on the specific regioisomer [2]. The Suzuki route provides a practical benchtop-scale entry with a well-defined, single regioisomeric product, whereas the alternative Gomberg-type arylation produces mixtures requiring chromatographic separation.

Synthetic Methodology Process Chemistry Building Block Procurement

Molecular Weight and Hydrogen-Bond Donor Count Differentiation vs. Tetrahydropyridine Analog

The target compound (fully aromatic pyridine) has a molecular weight of 230.22 g/mol and zero hydrogen-bond donors (HBD = 0) . Its partially saturated analog, 1,2,3,6-tetrahydro-4-(2-methoxy-5-nitrophenyl)pyridine (CAS 648901-31-9), has a molecular weight of 234.25 g/mol and one hydrogen-bond donor (HBD = 1) due to the secondary amine in the tetrahydropyridine ring . This difference in HBD count has direct implications for membrane permeability predictions and blood–brain barrier penetration scores, where each additional HBD typically reduces passive permeability.

Physicochemical Profiling Permeability Prediction Lead Optimization

Topological Polar Surface Area (TPSA) Comparison with Regioisomeric Nitrophenylpyridines

The computed topological polar surface area (TPSA) for the target compound is approximately 67.1 Ų . This is consistent with the TPSA of the tetrahydropyridine analog (67.1 Ų) [1] but is expected to differ from regioisomers where the nitro group is positioned on the pyridine ring rather than the phenyl ring, due to altered spatial distribution of polar atoms. The pyridine nitrogen at the 4-position of the phenyl substituent contributes to the polar surface area without introducing a hydrogen-bond donor, maintaining a favorable TPSA for oral bioavailability predictions (typically <140 Ų for good oral absorption).

Drug-Likeness Oral Bioavailability Prediction ADME Profiling

Electronic Push–Pull Character: Nitro Group Positioning Enables Distinct Photochemical and Nonlinear Optical Potential

The 2-methoxy-5-nitrophenyl moiety is a recognized electron donor–acceptor system where the methoxy group acts as an electron donor and the nitro group as an electron acceptor, creating a molecular dipole conducive to intramolecular charge-transfer (ICT) transitions [1]. This specific substitution pattern (methoxy ortho to the biaryl linkage; nitro para to methoxy on the phenyl ring) is distinct from isomers where the nitro group is on the pyridine ring (e.g., 2-(4-methoxyphenyl)-5-nitropyridine) [2]. The 2-methoxy-5-nitrophenyl group has been independently validated as a photolabile protecting group with a photolysis quantum yield of 0.2 and microsecond-scale release kinetics [3], suggesting that the electronic configuration of this moiety is uniquely suited for photochemical applications. While the target compound itself is not a caged ligand, it retains the identical 2-methoxy-5-nitrophenyl chromophore, implying comparable photophysical properties relevant to materials science applications.

Nonlinear Optics Photochemistry Charge-Transfer Chromophores

Recommended Application Scenarios for 4-(2-Methoxy-5-nitrophenyl)pyridine in Research and Industrial Procurement


Medicinal Chemistry Building Block for Kinase and Phosphatase Inhibitor Scaffolds

The compound serves as a versatile biaryl building block for constructing kinase or phosphatase inhibitor libraries. The pyridine nitrogen provides a metal-coordination or hydrogen-bond acceptor site, while the nitro group serves as a synthetic handle for reduction to an amine, enabling further diversification. The absence of hydrogen-bond donors (HBD = 0) makes this scaffold suitable for CNS-targeted programs where permeability is paramount [1]. Its favorable TPSA (~67 Ų) supports inclusion in oral drug discovery screening collections. Procurement teams should select this compound over the tetrahydropyridine analog (CAS 648901-31-9) when CNS permeability is a project requirement, and over regioisomers such as 2-(4-methoxyphenyl)-5-nitropyridine (CAS 131941-25-8) when the pyridine nitrogen must be positioned distal to the nitro group for target engagement .

Synthetic Intermediate for Nonlinear Optical (NLO) and Photonic Materials

The 2-methoxy-5-nitrophenyl moiety embedded in this compound is a validated donor–acceptor chromophore with established photochemical properties (quantum yield ~0.2, microsecond photolysis kinetics) [1]. Researchers developing photoactivatable probes, optical switches, or NLO materials can leverage this scaffold as a precursor for more elaborate push–pull chromophores. The pyridine nitrogen offers a site for quaternization or metal coordination, enabling further tuning of the electronic properties. Compounds lacking the ortho-methoxy/para-nitro arrangement on the same phenyl ring (e.g., 2-(4-methoxyphenyl)-5-nitropyridine) do not provide the same intramolecular charge-transfer character and are suboptimal for these applications.

Coordination Chemistry and Metal–Organic Framework (MOF) Ligand Precursor

The 4-pyridyl group is a well-established ligand for transition metal coordination. Combined with the nitro group (which can be reduced to an amine for further functionalization), the compound offers bifunctional reactivity: the pyridine nitrogen for metal binding and the reducible nitro group for postsynthetic modification. This dual functionality is absent in simple nitrophenylpyridine isomers where both functional groups reside on a single ring. The fully aromatic nature of the pyridine ring (contrasting with the tetrahydropyridine analog, CAS 648901-31-9) ensures planarity and conjugation, which is critical for electronic communication in metal–organic assemblies .

Photocage Precursor for Chemical Biology Probe Development

The 2-methoxy-5-nitrophenyl group is an established photolabile protecting group (photocage) with characterized release kinetics [1]. While the target compound itself is not a caged biomolecule, it contains the intact 2-methoxy-5-nitrophenyl chromophore and can be elaborated into photocaged ligands or enzyme substrates through functionalization of the nitro group (reduction to amine followed by conjugation). The pyridine 4-position attachment point provides a rigid, conjugated linker geometry that is advantageous for precise spatial control in biological photocaging experiments, differentiating it from flexible-linker analogs.

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